molecular formula C14H20BClO4 B12277701 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12277701
M. Wt: 298.57 g/mol
InChI Key: BYEHUTVJADNJGT-UHFFFAOYSA-N
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Description

Density Functional Theory (Density Functional Theory) Calculations

Density Functional Theory (DFT) calculations, performed using the B3PW91 functional and cc-pVDZ basis set, optimize the molecular geometry and electronic structure. The computed bond lengths and angles align closely with experimental XRD data, as shown in Table 2.

Table 2: Comparison of DFT-Calculated and Experimental Structural Parameters

Parameter DFT Value Experimental Value
B–O (Å) 1.47 1.46
B–C (Å) 1.59 1.58
O–B–O (°) 112.3 113.1
C–B–O (°) 123.4 122.9

The HOMO-LUMO gap, calculated at 4.8 eV , indicates moderate electronic stability, with electron density localized on the dioxaborolane ring and the chlorine atom.

Conformational Stability Analysis

Conformational analysis via DFT reveals two stable rotamers differing in the orientation of the chloro-methoxy-substituted phenyl group relative to the dioxaborolane ring. The energy difference between these conformers is 1.2 kcal/mol , favoring the syn conformation where the chlorine atom aligns with the boron center. This preference arises from reduced steric clashes between the methoxy groups and the tetramethyl substituents on the dioxaborolane ring.

Table 3: Energy Comparison of Conformers

Conformer Relative Energy (kcal/mol)
Syn 0.0
Anti 1.2

The barrier to interconversion between conformers, calculated at 8.3 kcal/mol , suggests limited flexibility at room temperature, reinforcing the compound’s structural rigidity.

Properties

Molecular Formula

C14H20BClO4

Molecular Weight

298.57 g/mol

IUPAC Name

2-(2-chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-8-10(17-5)12(18-6)11(9)16/h7-8H,1-6H3

InChI Key

BYEHUTVJADNJGT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)Cl

Origin of Product

United States

Preparation Methods

Reaction Setup and Optimization

A typical procedure involves dissolving 2-chloro-3,4-dimethoxyphenyl chloride (1.0 equiv) and B₂pin₂ (2.0 equiv) in dry acetonitrile, followed by the addition of tetramethylethylenediamine (TMEDA, 0.5 equiv) and tetrabutylammonium fluoride (TBAF, 0.1 equiv). The mixture is pumped through a reactor maintained at -5°C with a flow rate of 20–30 μL/min. Steady-state conditions are achieved within 1–2 residence times, yielding the target compound after workup and chromatography.

Table 1. Key Parameters for Continuous Flow Borylation

Parameter Value/Detail
Temperature -5°C
Flow Rate 30 μL/min
Residence Time 110–165 min
Yield (Optimized) 75–85%
Purification Column chromatography (EA/PE gradient)

This method offers advantages in safety and scalability, particularly for oxygen-sensitive intermediates. However, the electron-rich nature of the 3,4-dimethoxy group may necessitate extended reaction times compared to simpler aryl chlorides.

Multi-Step Synthesis via Boronic Acid Intermediate

A classical approach involves synthesizing 2-chloro-3,4-dimethoxyphenylboronic acid followed by esterification with pinacol. This method, inspired by protocols for dichloromethylboronic acid derivatives, ensures high purity but requires stringent anhydrous conditions.

Step 1: Synthesis of 2-Chloro-3,4-dimethoxyphenylboronic Acid

The aryl chloride is treated with a Grignard reagent (e.g., iPrMgCl·LiCl) in tetrahydrofuran (THF) at -40°C, followed by quenching with trimethyl borate. After aqueous workup, the boronic acid is isolated as a hygroscopic solid.

Critical Considerations :

  • Moisture must be excluded to prevent protodeboronation.
  • Yields range from 60–70% due to steric hindrance from the methoxy groups.

Step 2: Pinacol Esterification

The boronic acid (1.0 equiv) is refluxed with pinacol (1.05 equiv) and magnesium sulfate (1.0 equiv) in dichloromethane for 16 hours. Filtration and solvent removal yield the crude product, which is purified via vacuum distillation or recrystallization.

Table 2. Esterification Reaction Conditions

Component Quantity/Detail
Solvent Dichloromethane (0.5 M)
Drying Agent MgSO₄ (1.0 equiv)
Time 16 h
Yield 78–90%

Alternative Pathways: Transesterification and Halogen Exchange

Transesterification of trimethyl borate with pinacol in refluxing dichloromethane provides a route to the dioxaborolane core, though this method requires pre-functionalized aryl boronic acids. For halogenated derivatives, a halogen-exchange reaction using sodium iodide in acetone (60°C, 48 h) can convert dichloromethyl intermediates to diiodo analogs, as demonstrated in related systems.

Comparative Analysis of Methods

Table 3. Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
Continuous Flow Scalable, metal-free, short reaction times Requires specialized equipment
Multi-Step Synthesis High purity, adaptable to substrates Moisture-sensitive, lower yields
Transesterification Simple setup Limited to pre-formed boronic acids

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The chlorine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: 2-chloro-3,4-dimethoxyphenylboronic acid.

    Reduction: 2-chloro-3,4-dimethoxyphenylborane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides or pseudohalides. The compound serves as a boron source that can facilitate the coupling process under mild conditions.

Key Findings:

  • The compound has been shown to participate effectively in reactions with various electrophiles, demonstrating excellent functional group tolerance and high yields of the desired products .
  • In studies involving aryl halides and boronic acids, this compound has exhibited superior reactivity compared to traditional boron reagents .

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds related to 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The structural motifs present in this compound are conducive to interactions with biological targets associated with cancer cell proliferation.

Case Study:

  • A derivative of this compound was evaluated for its ability to inhibit cancer cell growth in vitro. The results indicated significant cytotoxic effects against various cancer cell lines .

Organic Electronics

The compound has been investigated for its potential use in organic electronic devices due to its favorable electronic properties and stability.

Applications:

  • It can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to charge transport and light emission efficiency .
Application Area Description Outcomes
Cross-CouplingUsed as a boron source in Suzuki-Miyaura reactionsHigh yields and functional group tolerance
Medicinal ChemistryInvestigated for anticancer propertiesSignificant cytotoxic effects observed
Organic ElectronicsPotential use in OLEDs and OPVsImproved charge transport properties

Mechanism of Action

The mechanism by which 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronate ester and the formation of a palladium complex, which facilitates the coupling reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core but differ in substituents, leading to variations in reactivity, stability, and applications.

Substituent Position and Electronic Effects

  • 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer): The chloro and methyl groups at positions 5 and 2, respectively, create moderate steric hindrance. Lower polarity compared to dimethoxy derivatives, resulting in higher solubility in nonpolar solvents. Yield: 26% via flash chromatography .
  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl) variant :
    • Additional Cl substituents enhance electrophilicity, improving reactivity in cross-coupling reactions. Used in synthesizing indazole derivatives for anticancer agents (92% yield via NCS chlorination) .
  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    • Symmetric dichloro substitution increases lipophilicity (logP ~3.5), favoring membrane permeability in drug candidates. Melting point: 53°C .

Functional Group Variations

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    • Electron-donating methoxy group stabilizes the boronate via resonance, reducing hydrolysis susceptibility. Characterized by distinct $ ^1H $-NMR signals at δ 3.91 (s, OMe) .
  • 2-(3-Chloro-4-methanesulfonylphenyl) derivative :
    • Sulfonyl group (strong electron-withdrawing) increases electrophilicity, accelerating transmetalation in Pd-catalyzed reactions. MDL: MFCD32750167 .
  • 2-(4-Ethynylphenyl) variant :
    • Ethynyl group enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition). Molecular weight: 228.10 g/mol .

Heterocyclic Derivatives

  • 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    • Thiophene ring introduces conjugation, altering UV-Vis absorption (λmax ~270 nm). CAS: 2764960-08-7 .
  • 4,4,5,5-Tetramethyl-2-(3,4,5-trichlorophenyl)-1,3,2-dioxaborolane :
    • Trichloro substitution enhances thermal stability (decomposition temp. >150°C) but reduces solubility in aqueous media .

Biological Activity

The compound 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClO4BC_{15}H_{18}ClO_4B, and it features a dioxaborolane ring system that is crucial for its biological interactions. The presence of the chloro and methoxy substituents on the phenyl ring enhances its reactivity and potential biological activity.

Research indicates that compounds in the dioxaborolane class may exhibit antitumor , antimicrobial , and anti-inflammatory properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have explored the antitumor potential of dioxaborolanes. For instance:

  • In vitro studies demonstrated that derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.
  • A specific study found that a related compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1 to 10 µM .

Antimicrobial Activity

The antimicrobial properties are particularly noteworthy:

  • Compounds similar to 2-(2-Chloro-3,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 8 µg/mL.
    • Escherichia coli : MIC of 16 µg/mL .

Anti-inflammatory Effects

Inflammation-related studies suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • Animal models demonstrated reduced inflammation markers when treated with dioxaborolane derivatives .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AntitumorVarious cancer cell lines1 - 10
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli16
Anti-inflammatoryAnimal modelsN/A

Case Studies

  • Case Study on Antitumor Activity
    • A study conducted on a series of dioxaborolanes indicated that structural modifications significantly impacted their cytotoxicity against breast cancer cells. The presence of methoxy groups was correlated with increased potency.
  • Case Study on Antimicrobial Efficacy
    • In a clinical setting, derivatives were tested against drug-resistant bacterial strains. Results showed promising activity against strains resistant to conventional antibiotics, suggesting potential for therapeutic development.

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